molecular formula C26H24N2O B2583240 2-(4-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine CAS No. 307340-04-1

2-(4-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine

Cat. No.: B2583240
CAS No.: 307340-04-1
M. Wt: 380.491
InChI Key: JGDYADSIEFGTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine is a heterocyclic compound featuring a central imidazolidine ring substituted with two phenyl groups and a 4-methoxynaphthalen-1-yl moiety. The 4-methoxynaphthalene substituent introduces aromatic bulk and electron-donating properties via the methoxy group, influencing both physicochemical and biological behavior .

Properties

IUPAC Name

2-(4-methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O/c1-29-25-17-16-24(22-14-8-9-15-23(22)25)26-27(20-10-4-2-5-11-20)18-19-28(26)21-12-6-3-7-13-21/h2-17,26H,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDYADSIEFGTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C3N(CCN3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with 1,3-diphenylimidazolidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously collected. This approach offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Properties of 2-(4-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine and Analogs
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR)
This compound C₂₆H₂₃N₂O 4-Methoxynaphthalen-1-yl 379.48 Not reported Not reported
2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-diphenylimidazolidine C₂₃H₂₃BrN₂O₂ 5-Bromo-2,4-dimethoxyphenyl 439.35 Not reported Not reported
2-(5-Nitrothiophen-2-yl)-1,3-diphenylimidazolidine C₁₉H₁₇N₃O₂S 5-Nitrothiophen-2-yl 351.40 Not reported Not reported
2-(3-Chloro-1,3-dinitroprop-2-en-1-ylidene)-1,3-diphenylimidazolidine (8c) C₁₈H₁₆ClN₄O₄ Chloro-dinitropropenylidene 386.75 236–237 δ 4.58 (s, CH₂), 8.69 (s, CH)

Key Observations :

  • Substituent Effects on Molecular Weight : The bromo-dimethoxyphenyl analog has a higher molecular weight (439.35 g/mol) due to bromine’s atomic mass. The nitrothiophene derivative is lighter (351.40 g/mol), reflecting sulfur’s lower contribution.
  • Melting Points : Compound 8c exhibits a high melting point (236–237°C), attributed to strong intermolecular interactions (e.g., dipole-dipole, π-stacking) from its nitro and chloro groups. The methoxynaphthalene derivative’s melting point is unreported but may be lower due to reduced polarity.

Substituent Impact on Reactivity and Bioactivity

Electron-Donating vs. Electron-Withdrawing Groups:
  • Methoxy Group (Target Compound) : The electron-donating methoxy group on the naphthalene ring may enhance solubility in polar solvents but reduce electrophilicity compared to nitro or chloro analogs. This could limit interactions with electron-deficient biological targets .
  • Such groups are associated with improved antibacterial activity in imidazolidine derivatives .
Aromatic Bulk and Lipophilicity:
  • The 4-methoxynaphthalene substituent introduces significant aromatic bulk, likely increasing lipophilicity compared to phenyl or thiophene analogs. This could improve membrane permeability but reduce aqueous solubility .
Table 2: Comparative Bioactivity of Imidazolidine Derivatives
Compound Name Reported Bioactivity Key Functional Groups
5,5-Diphenylimidazolidine-2,4-dione derivatives Strong antibacterial activity (electron-withdrawing groups enhance efficacy) Nitro, chloro substituents
Target Compound Unreported (predicted lower activity due to methoxy) Methoxynaphthalene
2-(5-Nitrothiophen-2-yl)-1,3-diphenylimidazolidine Unreported (nitro group may confer moderate activity) Nitrothiophene

Structural-Activity Relationships (SAR) :

  • Electron-withdrawing groups (e.g., nitro, chloro) on imidazolidine derivatives correlate with enhanced antibacterial potency, as seen in 8c and diphenylimidazolidine-2,4-diones .
  • The target compound’s methoxy group, being electron-donating, may reduce bioactivity unless offset by other factors (e.g., lipophilicity for membrane penetration) .

Biological Activity

2-(4-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine (CAS No. 307340-04-1) is a complex organic compound belonging to the imidazolidine class. Its unique structure, characterized by a methoxynaphthalene moiety and two phenyl groups, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C26H24N2O
  • Molecular Weight : 384.48 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : COC1=CC=C(C2N(CCN2C2=CC=CC=C2)C2=CC=CC=C12)C2=CC=CC=C12

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with 1,3-diphenylimidazolidine under reflux conditions in an organic solvent such as ethanol or methanol. This process is followed by purification through column chromatography to yield high-purity products.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. Preliminary findings suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, its mechanism of action appears to involve the modulation of key cellular pathways that regulate apoptosis and cell proliferation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)5.0Induction of apoptosis
DU145 (Prostate)7.5Cell cycle arrest at G2/M phase
A549 (Lung)6.0Inhibition of topoisomerase activity

These results indicate that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound's ability to disrupt microbial growth suggests potential applications in treating infectious diseases.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. Research indicates that it may bind to proteins involved in cell signaling pathways, leading to altered enzyme activity and subsequent biological effects such as:

  • Inhibition of cell proliferation
  • Induction of apoptosis
  • Disruption of microbial cell membranes

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Breast Cancer Cells :
    • Researchers treated MCF7 cells with varying concentrations of the compound and observed a dose-dependent increase in apoptosis markers.
    • Flow cytometry analysis revealed significant G0/G1 phase arrest.
  • Antimicrobial Efficacy :
    • A study evaluated the compound against clinical isolates of Staphylococcus aureus and found it effective in reducing bacterial load in vitro.
    • The combination with conventional antibiotics showed synergistic effects, enhancing overall efficacy.

Q & A

Basic Research Questions

Optimal Synthetic Routes Q: What are the recommended synthetic pathways for 2-(4-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine, and how can reaction yields be optimized? A: The compound can be synthesized via multi-step reactions involving copper-catalyzed oxidative C–N coupling (e.g., coupling anilines with terminal alkynes) or nucleophilic substitution. Key steps include:

  • Intermediate formation : Use 4-methoxynaphthalene-1-carbaldehyde as a precursor, followed by condensation with 1,3-diphenylimidazolidine under acidic conditions.
  • Catalyst optimization : Copper(I) catalysts (e.g., CuI) in DMF at 60–80°C improve cross-coupling efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound. Yield optimization requires inert atmosphere control and stoichiometric balancing of reactants .

Structural Validation Techniques Q: Which spectroscopic and analytical methods are essential for confirming the structure of this compound? A: Critical techniques include:

  • NMR : 1^1H NMR signals for methoxy (δ 3.8–4.0 ppm), naphthalene protons (δ 8.2–9.2 ppm), and imidazolidine protons (δ 4.5–5.5 ppm). 13^{13}C NMR confirms carbonyl (δ 160–170 ppm) and aromatic carbons .
  • HRMS : Molecular ion peak ([M+H]+^+) at m/z 423.18 (calculated) validates molecular weight .
  • IR : Absorbance at 1680–1700 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C–O methoxy) .

Purity Assessment Q: How can researchers confirm the purity of the synthesized compound? A: Employ:

  • Melting point analysis : Compare observed values (e.g., 168–170°C) with literature data.
  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to detect impurities (<1% area).
  • TLC : Rf value consistency under UV visualization .

Advanced Research Questions

Crystallographic Data Contradictions Q: How should researchers address discrepancies in crystallographic refinement, such as twinning or low-resolution data? A: Strategies include:

  • SHELXL refinement : Use the TWIN and BASF commands to model twinning. Adjust HKLF 5 format for split datasets .
  • Data reprocessing : Exclude high-Rmerge frames or apply absorption corrections (SADABS).
  • Validation tools : Check R-factor gaps (<5%) and PLATON alerts for symmetry violations .

Stereochemical Ambiguities Q: What methodologies resolve stereochemical uncertainties in the imidazolidine ring? A:

  • Chiral chromatography : Use Chiralpak IA/IB columns with ethanol/hexane to separate enantiomers.
  • X-ray diffraction : Assign absolute configuration via Flack parameter analysis (SHELXL) .
  • Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated data .

Reaction Mechanism Elucidation Q: How can the reaction mechanism for copper-catalyzed synthesis be experimentally validated? A:

  • Kinetic isotope effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} for deuterated substrates to identify rate-determining steps.
  • ESI-MS : Detect copper-intermediate complexes (e.g., [Cu(aniline)(alkyne)]+^+) in real-time .
  • DFT calculations : Simulate transition states (Gaussian 16, B3LYP/6-31G**) to map energy profiles .

Biological Activity Prediction Q: What computational approaches predict the compound’s potential as an enzyme inhibitor? A:

  • Molecular docking (AutoDock Vina) : Dock the compound into active sites (e.g., COX-2 or kinase domains) using PDB structures. Prioritize poses with ΔG < −8 kcal/mol.
  • QSAR modeling : Train models on imidazolidine derivatives’ bioactivity data (e.g., IC50_{50}) to predict target affinity .

Synthetic Yield Optimization Q: What strategies improve synthetic yields beyond standard protocols? A:

  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hrs) and improve homogeneity.
  • Solvent screening : Test polar aprotic solvents (e.g., DMSO, DMAc) for enhanced solubility.
  • Catalyst loading : Optimize CuI to 10 mol% with 1,10-phenanthroline as a ligand .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.